molecular formula C9H6N2O3 B2369879 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 126632-52-8

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B2369879
CAS No.: 126632-52-8
M. Wt: 190.158
InChI Key: ZJPCUQHSLWJVOS-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed rearrangement of 2-aroyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acids . This reaction proceeds with the formation of the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of phase-transfer catalysis (PTC) has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-oxo-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCUQHSLWJVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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